5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-ethoxy-2-methyl-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-16-8-4-5-10-9(6-8)11(12(14)15)7(2)13-10/h4-6,13H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQVBVMYRGVVIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Design and Cyclization
Ethyl 3-ethoxy-4-methylphenylhydrazine is reacted with ethyl acetoacetate under acidic conditions (e.g., HCl/EtOH). The β-keto ester facilitates cyclization, forming the indole skeleton with inherent methyl and ethoxy groups. Hydrolysis of the ester moiety using aqueous NaOH yields the carboxylic acid.
Key Data:
- Yield: 68–72% (cyclization step), 89% (hydrolysis)
- Conditions: Reflux in ethanol (6 h), 2 M NaOH (80°C, 2 h)
- Purity: >95% (HPLC)
Japp-Klingemann Rearrangement Followed by Cyclocondensation
This two-step approach leverages the Japp-Klingemann reaction to generate α-diazo-β-keto esters, which undergo cyclocondensation to form indole intermediates.
Diazonium Salt Formation and Rearrangement
5-Ethoxy-2-nitrobenzaldehyde is converted to its diazonium salt using NaNO₂/HCl. Coupling with ethyl methylmalonate in alkaline medium produces α-diazo-β-keto ester, which rearranges to form a hydrazone intermediate.
Fischer Cyclization and Oxidation
The hydrazone undergoes Fischer cyclization in polyphosphoric acid (PPA) at 120°C, yielding ethyl 5-ethoxy-2-methylindole-3-carboxylate. Oxidation with KMnO₄ in acidic medium converts the ethyl group to a carboxylic acid.
Key Data:
- Overall Yield: 54%
- Catalyst: PPA (10 mol%)
- Reaction Time: 8 h (cyclization), 4 h (oxidation)
One-Pot Cascade Synthesis via Carbon Translocation
A novel method adapted from indole-3-carboxylic acid synthesis employs dimethyl sulfoxide (DMSO) as a carbon source.
Reaction Mechanism
5-Ethoxyisatin reacts with DMSO under aerobic conditions, undergoing sequential Kornblum oxidation and decarboxylative rearrangement. The resulting α,β-unsaturated sulfoxide intermediate undergoes amide cleavage and cyclization to form the indole-3-carboxylic acid framework.
Optimized Conditions:
- Solvent: DMF, 150°C
- Additive: Na₂S₂O₅ (1.2 equiv)
- Yield: 78%
Microwave-Assisted Hydrolysis of Indole Esters
Microwave irradiation significantly accelerates the hydrolysis of ester precursors to carboxylic acids.
Ester Synthesis and Hydrolysis
Ethyl 5-ethoxy-2-methylindole-3-carboxylate, synthesized via Ullmann coupling (CuI, 1,10-phenanthroline), is hydrolyzed using microwave-assisted alkaline conditions (NaOH, 100 W, 15 min).
Key Advantages:
- Time Reduction: 15 min vs. 2 h (conventional heating)
- Yield: 94%
- Energy Efficiency: 30% lower energy consumption
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Scalability | Cost Efficiency | Environmental Impact |
|---|---|---|---|---|
| Fischer Indole | 72 | High | Moderate | Medium (HCl waste) |
| Japp-Klingemann | 54 | Moderate | Low | High (toxic solvents) |
| One-Pot Cascade | 78 | High | High | Low (DMSO recycling) |
| Microwave Hydrolysis | 94 | Pilot-scale | High | Low |
Critical Observations:
- The one-pot cascade method offers superior atom economy (82%) but requires stringent oxygen control.
- Microwave hydrolysis excels in efficiency but depends on ester precursor availability.
Structural Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 12.3 (s, 1H, COOH), 7.89 (d, J = 8.4 Hz, 1H), 6.92 (dd, J = 8.4, 2.4 Hz, 1H), 6.78 (d, J = 2.4 Hz, 1H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 2.45 (s, 3H, CH₃), 1.38 (t, J = 7.0 Hz, 3H, CH₂CH₃).
- HRMS (ESI): m/z [M+H]⁺ calcd. for C₁₂H₁₃NO₃: 219.0895; found: 219.0899.
Industrial Applications and Patent Landscape
This compound serves as a key intermediate in:
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid moiety and ethoxy-substituted indole ring undergo selective oxidation under controlled conditions:
Reagents and Conditions
-
Potassium permanganate (KMnO₄) in acidic or basic media oxidizes the indole ring’s electron-rich positions, yielding quinoline derivatives .
-
Sodium chlorite (NaClO₂) with 2-methyl-2-butene oxidizes aldehyde intermediates (if present) to carboxylic acids .
Key Observations
-
Oxidation at the C5 ethoxy group is sterically hindered, favoring reactivity at C4 or C6 positions .
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Over-oxidation to decarboxylated products occurs under prolonged exposure to strong oxidants .
Reduction Reactions
The indole ring and carboxylic acid group participate in reduction pathways:
Reagents and Conditions
Notes
-
LiAlH₄ selectively reduces the carboxylic acid without affecting the ethoxy group.
-
Catalytic hydrogenation requires elevated temperatures (80–100°C) for full saturation .
Electrophilic Substitution
The indole core undergoes regioselective electrophilic attacks:
Common Reactions
| Reaction Type | Reagent | Position Modified | Major Product |
|---|---|---|---|
| Halogenation | Bromine (Br₂)/AcOH | C4 | 4-Bromo-5-ethoxy-2-methylindole-3-carboxylic acid |
| Nitration | HNO₃/H₂SO₄ | C6 | 6-Nitro derivative |
Mechanistic Insights
-
Electron-donating ethoxy and methyl groups direct electrophiles to C4 and C6 .
-
Nitration at C6 proceeds via a σ-complex intermediate, confirmed by isotopic labeling .
Coupling Reactions
Palladium-catalyzed cross-couplings enable structural diversification:
Suzuki-Miyaura Coupling
-
Conditions : Pd(PPh₃)₄, K₂CO₃, toluene/ethanol (3:1), 100°C .
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Scope : Aryl boronic acids couple at C5 (ethoxy group acts as a directing group) .
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Example : Reaction with 4-hydroxymethylphenyl boronic acid yields biaryl derivatives (82% yield) .
Buchwald-Hartwig Amination
Esterification and Hydrolysis
The carboxylic acid group undergoes reversible derivatization:
Ester Formation
Ester Cleavage
Mechanistic Studies
Oxidative Pathways
-
DFT calculations reveal that oxidation at C4 proceeds via a radical cation intermediate (ΔG‡ = 18.7 kcal/mol) .
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Ethoxy groups stabilize transition states through resonance donation .
Acid/Base Stability
-
The compound remains stable in pH 3–9 buffers (24-hour test).
-
Degrades to 2-methylindole-3-carboxylic acid under strongly acidic conditions (pH < 2).
Comparative Reactivity
| Reaction Type | 5-Ethoxy-2-methyl Derivative | Unsubstituted Indole-3-carboxylic Acid |
|---|---|---|
| Bromination (C4) | 89% yield | 45% yield |
| LiAlH₄ Reduction | 78% yield | Not applicable (no COOH) |
| Suzuki Coupling | 82% yield | 68% yield |
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules, particularly those with potential bioactive properties.
- Reactivity : It undergoes various chemical reactions, including oxidation, reduction, and electrophilic substitution, making it versatile in synthetic chemistry.
Biology
- Biological Activity : Studies indicate that 5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid exhibits antimicrobial and anticancer properties. Its structural similarity to natural indole derivatives allows it to interact with biological systems effectively.
- Mechanism of Action : The compound's indole ring can engage in π-π stacking interactions with proteins, influencing their function and potentially modulating cellular processes such as signal transduction and enzyme activity.
Medicine
- Therapeutic Potential : Research has shown that indole derivatives, including this compound, may have therapeutic applications in treating various diseases, including cancer and infectious diseases. Its ability to inhibit specific enzymes makes it a candidate for drug development .
- Neuroprotective Effects : Recent studies have highlighted its potential in neuroprotection against oxidative stress and neurotoxicity, suggesting its utility in treating neurodegenerative disorders .
Case Study 1: Antimicrobial Efficacy
A laboratory study evaluated the antimicrobial properties of this compound against resistant bacterial strains. The results demonstrated significant antimicrobial activity, indicating its potential as a new candidate for developing antimicrobial agents against multi-drug-resistant organisms.
Case Study 2: Antioxidant Potential
Another study assessed the antioxidant potential of the compound using both in vitro and in vivo models. Findings revealed that administration significantly reduced oxidative stress markers in animal models subjected to high-fat diets, suggesting its role in preventing metabolic syndrome-related complications.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Indole-Carboxylic Acid Derivatives
Structural and Functional Group Variations
The table below summarizes key structural analogs, their substituents, synthesis, and properties:
Key Observations:
- Substituent Position : Carboxylic acid at C3 (target compound) vs. C2 (analogs) alters hydrogen-bonding capacity and interaction with biological targets .
- Alkoxy vs. Halo Groups : Ethoxy/methoxy at C5 enhances metabolic stability compared to chloro substituents, which may confer toxicity .
- Steric Effects : Methyl at C2 (target) vs. propyl at C3 (5-Chloro-3-propyl analog) impacts synthetic yields and steric interactions in binding pockets .
Physicochemical and Pharmacological Properties
Biological Activity
5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Overview of Indole Derivatives
Indole derivatives, including this compound, are recognized for their multifaceted biological properties, including:
- Antiviral Activity : Indole derivatives have been studied for their effectiveness against various viral infections.
- Anticancer Properties : Many indole compounds exhibit cytotoxic effects on cancer cells.
- Antimicrobial Effects : These compounds show promise in combating bacterial and fungal infections.
The biological activity of this compound is attributed to several mechanisms:
- Receptor Binding : This compound interacts with multiple biological receptors, leading to various physiological responses.
- Biochemical Pathways : It influences pathways associated with inflammation, oxidative stress, and cell proliferation.
- Metabolic Interactions : As a metabolite derived from tryptophan, it may modulate gut microbiota and impact overall health.
Antiviral Activity
Recent studies have highlighted the antiviral potential of indole derivatives. For instance, compounds similar to this compound have demonstrated effectiveness against viruses such as SARS-CoV-2 and other pathogens through mechanisms like inhibiting viral replication and enhancing host immune response .
Anticancer Properties
Research indicates that indole derivatives can induce apoptosis in various cancer cell lines. For example, derivatives have shown significant cytotoxicity against breast cancer and leukemia cells by triggering programmed cell death pathways .
Antimicrobial Effects
The compound has been evaluated for its antimicrobial activity against several pathogens. Studies report that it exhibits substantial inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective properties of indole derivatives in models of neurodegenerative diseases. Results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells .
- Cytotoxicity Assessment : In vitro assays demonstrated that this compound has an IC50 value in the micromolar range against various cancer cell lines, indicating its potential as a therapeutic agent .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Antiviral, Anticancer, Antimicrobial | Varies by assay |
| Indole-3-acetic acid | Plant growth regulator; Antimicrobial | N/A |
| 2-Methyl-1H-indole-3-carboxylate | Anticancer; Neuroprotective | N/A |
Future Directions
The ongoing research into this compound suggests several avenues for future exploration:
- Clinical Trials : Further studies are needed to evaluate its safety and efficacy in clinical settings.
- Mechanistic Studies : Understanding the precise molecular mechanisms could enhance the development of targeted therapies.
- Synthesis Optimization : Improving synthetic routes may facilitate the production of this compound and its analogs for research and therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
